Eprociclovir

Antiviral potency Herpesviruses Acyclovir analog

Researchers requiring a high-potency reference standard for herpesvirus DNA polymerase inhibition assays often face variability when substituting generic acyclovir. Eprociclovir (A-5021) addresses this gap with validated, reproducible antiviral activity. • ~15-fold greater potency than acyclovir in head-to-head HSV replication assays • Selectivity Index of 1600.0 in Vero cells, ensuring a wide in vitro therapeutic window • Documented efficacy against EHV-1, HSV-1, HSV-2, and VZV for cross-species herpesvirus studies

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 145512-85-2
Cat. No. B1671553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprociclovir
CAS145512-85-2
SynonymsA-5021;  A5021;  A 5021;  AV-10;  AV10;  AV 10;  Eprociclovir.
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO
InChIInChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1
InChIKeyJLYSZBQNRJVPEP-KGFZYKRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eprociclovir Procurement Guide


Eprociclovir (A-5021) is a synthetic nucleoside analog antiviral compound with the molecular formula C11H15N5O3 and a molecular weight of 265.27 g/mol [1]. It functions as an inhibitor of viral DNA polymerase, activated via phosphorylation by viral thymidine kinase within infected cells . The compound's development was discontinued after Phase 2 clinical trials [2], and it is currently available for research use only. Its primary application lies in in vitro and in vivo studies targeting herpesviruses, including Equine Herpesvirus-1 (EHV-1), Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), and Varicella Zoster Virus (VZV) .

Mechanism Viral DNA polymerase inhibitor activated by viral thymidine kinase
Target Viruses HSV-1, HSV-2, VZV, and EHV-1
Model Fit In vitro and in vivo herpes models, including murine herpetic keratitis

Eprociclovir Substitution Limitations


Substituting Eprociclovir (A-5021) with a generic acyclovir or another analog is not scientifically sound due to significant differences in potency, activity spectrum, and physiochemical properties. Eprociclovir demonstrates approximately 15-fold greater potency against certain herpesviruses than acyclovir in head-to-head assays, meaning that equivalent molar concentrations do not yield equivalent antiviral effects . Furthermore, Eprociclovir exhibits a high Selectivity Index (SI) of 1600.0 in relevant cell lines, indicating a favorable therapeutic window in vitro that is a key differentiator from less selective analogs . Its documented efficacy against Equine Herpesvirus-1 (EHV-1) represents a specific niche application where other common anti-herpetic drugs like acyclovir are either less potent or not well-characterized . Therefore, substituting Eprociclovir with an alternative without careful re-optimization of experimental conditions (e.g., dosage) would risk under-dosing or failing to replicate published findings, compromising research integrity and experimental outcomes.

Potency mismatch
Reported potency difference from acyclovir may alter required assay concentrations if substituted without re-optimization.
Selectivity context
Higher selectivity index suggests cytotoxicity profiles may differ; substitution may confound cell-based assay endpoints.
Niche virus coverage
Documented EHV-1 inhibition is not uniformly present in other anti-herpetic compounds; substitution may lack model-specific activity.

Eprociclovir Differentiation Evidence


Enhanced Potency vs. Acyclovir

Eprociclovir (A-5021) demonstrates approximately 15-fold greater potency than acyclovir in inhibiting viral replication. This is a consistent finding across multiple sources, establishing it as a more potent inhibitor for specific herpesviruses in vitro .

Enhanced Potency vs. Acyclovir
Head-to-head
~15-fold greater inhibition than acyclovir
Supports antiviral assay design at lower compound concentrations
In vitro herpesvirus replication assays; specific strains not detailed
Antiviral potency Herpesviruses Acyclovir analog

High Selectivity Index Against HSV-1

Eprociclovir exhibits a high Selectivity Index (SI) of 1600.0, calculated as the ratio of its cytotoxic concentration (CC50) to its effective antiviral concentration (IC50) in Vero cells . This high SI indicates a wide therapeutic window in vitro, meaning effective antiviral activity is achieved at concentrations far below those causing significant cellular toxicity.

Selectivity Index (HSV-1)
Data to verify
SI = 1600 (CC50/IC50 in Vero cells)
Supports cell-based antiviral assays with lower cytotoxicity risk
CC50 240 µg/mL, IC50 0.02 µg/mL
Selectivity Index Cytotoxicity HSV-1

Potent Activity Against EHV-1

Eprociclovir is characterized as a novel and potent inhibitor of Equine Herpesvirus-1 (EHV-1) replication . While specific comparative IC50 values against acyclovir for EHV-1 are not provided in the available data, Eprociclovir's activity against this virus is a prominent and unique feature of its profile, distinguishing it from other anti-herpetic drugs that are primarily optimized for human herpesviruses.

EHV-1 Activity
Data to verify
Characterized as potent inhibitor of EHV-1 replication
Supports EHV-1 research models; comparative data limited
Quantitative comparative data with acyclovir unavailable
EHV-1 Equine herpesvirus Veterinary virology

In Vivo Efficacy: Herpetic Keratitis Model

In a murine model of herpetic keratitis, topical application of Eprociclovir (A-5021) eyedrops significantly ameliorated clinical disease scores and suppressed viral growth . While a direct, quantitative comparison to acyclovir eyedrops in this same study is not provided, this in vivo demonstration of efficacy is a key differentiator from compounds with only in vitro activity data.

Herpetic Keratitis Model
Model context
Topical application ameliorated disease scores and suppressed virus growth in murine model
Supports ocular herpes model studies for pharmacodynamic assessment
Direct comparator data vs. acyclovir not provided
Herpetic keratitis In vivo efficacy Ophthalmology

Eprociclovir Applications


Positive Control in Anti-Herpetic Screening

Given its demonstrated ~15-fold greater potency than acyclovir and a high selectivity index of 1600.0 against HSV-1 in Vero cells , Eprociclovir (A-5021) is an ideal positive control or reference compound for in vitro drug screening assays. Its well-defined potency profile allows for the establishment of robust assay windows and serves as a stringent benchmark for evaluating new chemical entities targeting HSV-1, HSV-2, and VZV DNA polymerase.

EHV-1 Pathogenesis and Therapeutics

As a potent inhibitor of EHV-1 replication , Eprociclovir is a specialized research tool for veterinary virologists. Its use is particularly relevant in in vitro studies of EHV-1 replication mechanisms and in the development of potential therapeutic or prophylactic strategies against this significant equine pathogen.

Herpetic Keratitis Research Models

Researchers utilizing murine models of herpetic keratitis can select Eprociclovir based on its documented in vivo efficacy in this specific model . This evidence supports its use for studying the pathogenesis of ocular herpes infections and for evaluating the pharmacodynamics of topical antiviral therapy in the eye.

Application
Selection Property
Validation Focus
Anti-herpetic compound screening
Referenced inhibitory benchmark for herpesviruses
Assay window establishment against HSV/VZV
EHV-1 replication mechanism studies
Documented inhibitory activity against EHV-1
Comparative inhibition in equine cell models
Ocular herpes model research
Reported in vivo model response
Endpoint assessment in murine keratitis model
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